molecular formula C8H12O3 B1645648 2-Prop-2-enyloxolane-2-carboxylic acid

2-Prop-2-enyloxolane-2-carboxylic acid

Cat. No.: B1645648
M. Wt: 156.18 g/mol
InChI Key: XHQFPHVLHSOMJX-UHFFFAOYSA-N
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Description

2-Prop-2-enyloxolane-2-carboxylic acid is a bicyclic organic compound featuring an oxolane (tetrahydrofuran) ring substituted with a prop-2-enyl (allyl) group and a carboxylic acid moiety at the 2-position.

Properties

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

2-prop-2-enyloxolane-2-carboxylic acid

InChI

InChI=1S/C8H12O3/c1-2-4-8(7(9)10)5-3-6-11-8/h2H,1,3-6H2,(H,9,10)

InChI Key

XHQFPHVLHSOMJX-UHFFFAOYSA-N

SMILES

C=CCC1(CCCO1)C(=O)O

Canonical SMILES

C=CCC1(CCCO1)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

2-(Propan-2-yl)oxolane-3-carboxylic Acid

  • Structure : Features an isopropyl (propan-2-yl) substituent at the 2-position and a carboxylic acid group at the 3-position of the oxolane ring .
  • Molecular Formula : C₈H₁₄O₃ (same as the target compound but differing in substituent position and type).
  • Key Differences: Substituent: The isopropyl group is saturated and less reactive than the allyl group, leading to lower polarity and higher hydrophobicity.
  • InChIKey : UPQVLGYJZWGVBV-UHFFFAOYSA-N .

2-Chloro-6-methylpyrimidine-4-carboxylic Acid

  • Structure : A pyrimidine ring substituted with chlorine and methyl groups, with a carboxylic acid at the 4-position .
  • Molecular Formula : C₆H₅ClN₂O₂.
  • Key Differences: Ring System: Pyrimidine (aromatic, planar) vs. oxolane (saturated, non-planar). Reactivity: The chlorine substituent may increase electrophilicity, while the allyl group in the target compound could participate in conjugation or polymerization.

2-(2,4-Dichlorophenoxy)propionic Acid

  • Structure: A propionic acid derivative with a dichlorophenoxy group .
  • Key Differences: Functionality: Phenoxy groups confer herbicidal activity, whereas the oxolane ring in the target compound may influence metabolic stability.

Data Table: Structural and Functional Comparison

Property This compound (Target) 2-(Propan-2-yl)oxolane-3-carboxylic Acid 2-Chloro-6-methylpyrimidine-4-carboxylic Acid
Molecular Formula C₈H₁₂O₃ (inferred) C₈H₁₄O₃ C₆H₅ClN₂O₂
Substituent Allyl (prop-2-enyl) at C2 Isopropyl at C2 Chlorine at C2, methyl at C6
Carboxylic Acid Position C2 C3 C4
Reactivity High (allyl conjugation) Low (saturated substituent) Moderate (electrophilic chlorine)
Safety Considerations Not reported No specific hazards cited Requires first-aid measures for exposure

Research Findings and Hypotheses

  • Reactivity : The allyl group in the target compound may enable Diels-Alder reactions or polymerization under specific conditions, unlike its isopropyl analog .
  • Solubility : The carboxylic acid at C2 could increase steric hindrance, reducing solubility compared to the C3-substituted analog.
  • Crystallography : Structural analysis using programs like SHELXL () would reveal differences in hydrogen-bonding networks due to substituent positioning .

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